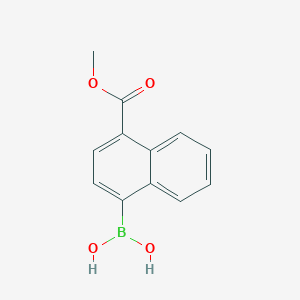

(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid

説明

Historical Context of Boronic Acids in Organic Chemistry

The foundation of boronic acid chemistry traces back to the pioneering work of Edward Frankland in 1860, who achieved the first synthesis and isolation of a boronic acid compound. Frankland's methodology involved a sophisticated two-stage process wherein diethylzinc reacted with triethyl borate to produce triethylborane, which subsequently underwent atmospheric oxidation to yield ethylboronic acid. This groundbreaking achievement established the fundamental principles that would govern boronic acid synthesis for decades to come, demonstrating the feasibility of creating stable carbon-boron bonds under controlled conditions.

The significance of Frankland's discovery extended far beyond the immediate synthesis of ethylboronic acid, as it opened an entirely new class of organoboron compounds for scientific investigation. The methodology employed by Frankland revealed the inherent stability of boronic acids compared to their precursor boranes, establishing these compounds as viable synthetic intermediates. This stability advantage became particularly important as organic chemists recognized that boronic acids represented the products of the second oxidation of boranes, possessing considerably superior resistance to atmospheric oxidation compared to borinic acids, which result from the first oxidation step.

Throughout the subsequent decades, the development of boronic acid chemistry accelerated significantly, with researchers discovering numerous synthetic pathways and applications. The evolution from Frankland's original methodology to modern synthetic techniques illustrates the remarkable adaptability of boronic acid chemistry to meet the demands of contemporary organic synthesis. Modern synthesis techniques have expanded to include reactions of organometallic compounds with borate esters, transmetallation reactions utilizing arylsilane compounds with boron tribromide, and palladium-catalyzed borylation methods that couple aryl halides with diboronic esters under specific catalytic conditions.

The historical trajectory of boronic acid development has been marked by increasing recognition of their unique properties as mild organic Lewis acids and their mitigated reactivity profile. These characteristics, coupled with their stability and ease of handling, have positioned boronic acids as particularly attractive synthetic intermediates in modern organic chemistry. Furthermore, the realization that boronic acids ultimately degrade into environmentally friendly boric acid has contributed to their classification as "green" compounds, aligning with contemporary emphasis on sustainable chemical practices.

Classification and Nomenclature of Functionalized Naphthalene Boronic Acids

Functionalized naphthalene boronic acids represent a specialized subset of organoboron compounds characterized by the presence of a boron atom bonded to two hydroxyl groups and a naphthalene ring system bearing additional functional substituents. The general formula for these compounds follows the standard boronic acid pattern R–B(OH)₂, where R represents the substituted naphthalene moiety. The classification system for these compounds relies heavily on the position of the boronic acid group on the naphthalene ring system and the nature and position of additional functional groups present on the aromatic framework.

The nomenclature of functionalized naphthalene boronic acids follows systematic chemical naming conventions that specify both the position of the boronic acid functionality and the identity and location of substituent groups. For naphthalene-based boronic acids, the numbering system begins with the carbon atom bearing the boronic acid group, proceeding around the ring system according to established aromatic nomenclature rules. This systematic approach ensures unambiguous identification of each compound and facilitates clear communication within the scientific community.

The classification of naphthalene boronic acids extends beyond simple positional isomerism to encompass the electronic and steric effects of various functional groups. Electron-withdrawing groups such as methoxycarbonyl substituents significantly influence the chemical behavior of the boronic acid functionality, affecting both the acidity of the boron center and the reactivity profile of the compound. These electronic effects play crucial roles in determining the compound's utility in various synthetic applications and its behavior in biological systems.

Contemporary research has revealed that naphthalene-based boronic acids exhibit unique fluorescence properties that can be modulated by the presence and position of functional groups. For example, water-soluble naphthalene-based fluorescent boronic acid isomers have demonstrated significant differences in their fluorescence properties depending on their substitution patterns. The difference in substitution pattern between various isomers leads to significant differences in their fluorescence properties, with some compounds showing ratiometric sensing capabilities while others display simple intensity-based responses.

Discovery and First Reports of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid

This compound, bearing the Chemical Abstracts Service registry number 957034-67-2, represents a relatively recent addition to the family of functionalized naphthalene boronic acids. The compound possesses the molecular formula C₁₂H₁₁BO₄ and exhibits a molecular weight of 230.02-230.03 grams per mole, depending on the precision of measurement. The systematic name reflects the presence of a methoxycarbonyl group at the 4-position of the naphthalene ring system, with the boronic acid functionality attached at the 1-position.

The molecular structure of this compound incorporates both the characteristic boronic acid functionality and an electron-withdrawing methoxycarbonyl group, creating a molecule with potentially unique chemical and physical properties. The compound is also known by alternative names including methyl 4-borononaphthalen-1-ylcarboxylate, highlighting the ester nature of the methoxycarbonyl substituent. The MDL number MFCD09475824 provides an additional identifier for database searches and chemical inventory management.

| Property | Value | Source |

|---|---|---|

| CAS Number | 957034-67-2 | |

| Molecular Formula | C₁₂H₁₁BO₄ | |

| Molecular Weight | 230.02-230.03 g/mol | |

| MDL Number | MFCD09475824 | |

| Purity (Commercial) | 95.00%-98% | |

| IUPAC Name | This compound |

Current commercial availability of this compound indicates its recognition as a valuable synthetic intermediate, with suppliers offering the compound at purities ranging from 95.00% to 98%. The compound's inclusion in chemical catalogs and databases suggests its utility in various synthetic applications, particularly those involving cross-coupling reactions and materials synthesis where functionalized naphthalene derivatives are required.

The synthetic accessibility of this compound likely follows established protocols for the preparation of aryl boronic acids, potentially involving palladium-catalyzed borylation reactions or other modern synthetic methodologies. The presence of the methoxycarbonyl group introduces additional synthetic considerations, as this electron-withdrawing functionality may influence the reactivity of the aromatic system during boronic acid installation. Contemporary synthetic approaches to such compounds often employ transition metal-catalyzed processes that can tolerate various functional groups while achieving high yields and selectivity.

特性

IUPAC Name |

(4-methoxycarbonylnaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BO4/c1-17-12(14)10-6-7-11(13(15)16)9-5-3-2-4-8(9)10/h2-7,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPIDWXSOARJHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656981 | |

| Record name | [4-(Methoxycarbonyl)naphthalen-1-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-67-2 | |

| Record name | [4-(Methoxycarbonyl)naphthalen-1-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nitration and Esterification Approach

A representative synthetic route adapted from related boronic acid derivatives involves:

Step 1: Nitration of Carboxyphenylboronic Acid

- Starting with p-carboxyphenylboronic acid, nitration is performed by adding concentrated sulfuric acid and fuming nitric acid at low temperature (0-10°C).

- The reaction mixture is stirred for 2-3 hours to yield 2-nitro-4-carboxyphenylboronic acid.

- The product is isolated by pouring the reaction mixture into ice water, followed by filtration and drying.

Step 2: Esterification

- The nitro carboxyphenylboronic acid is reacted with an alcohol (e.g., methanol) in the presence of a dehydrating agent at room temperature.

- The mixture is refluxed for 3-5 hours to form the corresponding nitro alkoxycarbonyl phenylboronic acid ester.

- The ester is isolated by precipitation in ice water, filtration, and drying.

Step 3: Reduction

- The nitro group is reduced to an amino group by hydrogenation using hydrogen gas (1-3 atm) in the presence of a catalyst and concentrated hydrochloric acid.

- The reaction is maintained at 30-50°C for 8-10 hours.

- After completion, the mixture is concentrated by rotary evaporation, and the product is precipitated using acetone or ethyl acetate, filtered, and dried to obtain the amino alkoxycarbonyl phenylboronic acid hydrochloride salt.

This continuous synthesis process is noted for its simplicity, low cost, high purity, and good yield, making it suitable for industrial scale-up.

Palladium-Catalyzed Suzuki-Miyaura Coupling

In some advanced synthetic methodologies, the boronic acid derivative is prepared or further functionalized via palladium-catalyzed Suzuki-Miyaura coupling reactions:

- Reactions are conducted under inert atmosphere (argon or nitrogen) using Schlenk or glovebox techniques.

- Solvents are rigorously purified and deoxygenated prior to use.

- Typical catalysts include Pd(OAc)2 with phosphine ligands.

- The reaction conditions involve heating at 65-120°C for 15 hours in tetrahydrofuran or other suitable solvents.

- Products are purified by flash chromatography and characterized by NMR and mass spectrometry to confirm structure and purity.

This method allows for the coupling of boronic acid derivatives with various aryl halides or amides, enabling the synthesis of complex substituted naphthalene boronic acids, including methoxycarbonyl-substituted derivatives.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The continuous nitration-esterification-reduction process is industrially favorable due to operational simplicity and cost-effectiveness while maintaining high purity and yield.

- Palladium-catalyzed coupling methods provide versatility in modifying the boronic acid moiety or coupling it with other aromatic systems, expanding synthetic utility.

- Strict control of reaction atmosphere, solvent purity, and temperature is critical in palladium-catalyzed processes to avoid catalyst poisoning and ensure reproducibility.

- Characterization of intermediates and final products is routinely performed by 1H and 13C NMR spectroscopy, GC-MS, and high-resolution mass spectrometry to confirm structure and purity.

化学反応の分析

Types of Reactions

(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, producing biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a transition metal catalyst, resulting in the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, and cesium carbonate are frequently used.

Solvents: Dimethylformamide, tetrahydrofuran, and toluene are typical solvents for these reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Produced via oxidation of the boronic acid group.

Hydrocarbons: Resulting from protodeboronation reactions.

科学的研究の応用

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid is in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This method allows for the coupling of aryl halides with boronic acids to produce biaryl compounds, which are crucial in pharmaceuticals and agrochemicals. The presence of the methoxycarbonyl group enhances the reactivity and selectivity of the compound in these reactions.

Table 1: Comparison of Arylboronic Acids in Suzuki-Miyaura Reactions

| Compound Name | Reactivity | Selectivity | Notable Applications |

|---|---|---|---|

| This compound | High | High | Synthesis of complex organic molecules |

| 4-Methoxynaphthalene-1-boronic acid | Moderate | Moderate | Intermediate in drug synthesis |

| 6-Bromonaphthalene-2-boronic acid | High | Low | Reactive but less selective |

Medicinal Chemistry

Therapeutic Applications

Boronic acids, including this compound, have shown promise in various therapeutic areas, particularly as inhibitors in cancer treatment. Studies indicate that boronic acids can inhibit proteasomal activity, which is vital for regulating protein degradation in cancer cells. This property suggests potential applications in developing anticancer agents.

Case Study: Anticancer Activity

A study demonstrated that derivatives of boronic acids exhibit selective cytotoxicity against cancer cell lines by disrupting proteasome function. This compound could be explored for similar mechanisms due to its structural characteristics that may enhance binding to target proteins involved in cancer progression .

Materials Science

Organic Electronics and Photonics

The unique electronic properties imparted by the methoxycarbonyl group make this compound suitable for applications in organic electronics and photonics. Its ability to form thin films and its fluorescence properties can be exploited in organic light-emitting diodes (OLEDs) and solar cells.

Table 2: Properties Relevant to Material Applications

| Property | Value |

|---|---|

| Fluorescence | Yes |

| Thermal Stability | Moderate |

| Solubility in Organic Solvents | High |

Sensor Development

Biosensors and Chemical Sensors

Boronic acids have been utilized in the development of sensors due to their ability to form reversible covalent bonds with diols. This compound can be incorporated into sensor designs for detecting glucose or other biomolecules, leveraging its reactivity with sugars through boronate ester formation.

作用機序

The mechanism of action of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

類似化合物との比較

Comparison with Structural Analogs

Structural Similarity and Substituent Effects

Several boronic acids share structural similarities with (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid, differing in substituent type, position, or aromatic backbone:

Antiproliferative Effects:

- 6-Hydroxynaphthalen-2-yl boronic acid (1) : IC50 = 0.1969 µM (HL-60 leukemia cells) .

- Phenanthren-9-yl boronic acid (4) : IC50 = 0.2251 µM .

- Pyren-1-yl boronic acid (3): Limited activity due to precipitation in cell culture media .

Hydrophobic groups (e.g., phenanthrene) enhance cell permeability but may reduce solubility, whereas polar groups (e.g., methoxycarbonyl) balance solubility and reactivity .

Tubulin Polymerization Inhibition:

- Boronic acid-containing cis-stilbenes (13c, 13d) : IC50 = 21–22 µM (tubulin inhibition); IC50 = 0.48–2.1 µM (cell growth inhibition) .

- Carboxylic acid analog (17): No significant activity, highlighting the necessity of the boronic acid group .

Key Insight : The boronic acid moiety is critical for biological activity, as seen in tubulin inhibitors. The methoxycarbonyl group in the target compound may similarly enhance binding specificity in therapeutic contexts.

Crystallographic and Physicochemical Data

- (Naphthalen-1-yl)boronic Acid: Crystal structure (monoclinic, space group P21/c) shows planar naphthalene with a boronic acid group at the 1-position . The methoxycarbonyl substituent in the target compound may introduce torsional strain, altering packing efficiency.

- Solubility: No direct data for the target compound, but analogs with electron-withdrawing groups (e.g., methoxycarbonyl) typically exhibit higher aqueous solubility than purely hydrophobic derivatives (e.g., pyren-1-yl boronic acid) .

生物活性

(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various biochemical applications, including drug design and synthesis. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

This compound features a naphthalene ring substituted with a methoxycarbonyl group and a boronic acid functional group. The structural formula can be represented as follows:

This compound's unique structure allows it to participate in Suzuki-Miyaura coupling reactions, facilitating the synthesis of complex organic molecules.

Anticancer Properties

Research indicates that boronic acids, including this compound, may exhibit anticancer activity . Studies have shown that certain boronic acid derivatives can inhibit cancer cell proliferation by interfering with critical signaling pathways. For instance, one study reported that compounds similar to this compound reduced the viability of prostate cancer cells significantly while maintaining the viability of healthy cells . Specifically, at a concentration of 5 µM, cell viability was reduced to 33% for cancer cells compared to 71% for healthy cells.

Table 1: Cytotoxic Effects of Boronic Acids on Prostate Cancer Cells

| Compound | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |

|---|---|---|---|

| B5 | 5 | 33 | 71 |

| B7 | 5 | 44 | 95 |

These findings suggest that this compound may selectively target cancer cells while sparing normal cells, a desirable trait in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer potential, this compound has been investigated for its antimicrobial properties . Boronic acids have demonstrated effectiveness against various bacterial and fungal pathogens. For example, studies have shown that certain boronic structures can inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans, with inhibition zones ranging from 7 mm to 13 mm depending on the specific compound and concentration used .

Table 2: Antimicrobial Efficacy of Boronic Acids

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 8 |

| Candida albicans | 12 |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential mechanisms have been proposed:

- Enzyme Inhibition : Boronic acids can act as enzyme inhibitors by forming stable complexes with active site residues in enzymes such as proteases and β-lactamases. This property is crucial for their anticancer and antimicrobial activities .

- Signal Modulation : By interacting with specific signaling pathways, these compounds may influence cell survival and proliferation. Computational models predict that this compound could modulate pathways involved in apoptosis and cell cycle regulation.

- Reactive Oxygen Species (ROS) Regulation : Some studies suggest that boronic acids can affect ROS levels within cells, potentially enhancing their cytotoxic effects against cancer cells while protecting normal cells from oxidative stress .

Case Studies

A notable case study involving boronic acids highlighted their use in developing targeted therapies for resistant bacterial strains. In this study, researchers synthesized a series of boron-containing compounds and evaluated their ability to reverse antibiotic resistance in laboratory settings . The results indicated that specific boron derivatives could enhance the efficacy of traditional antibiotics against resistant strains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (4-(methoxycarbonyl)naphthalen-1-yl)boronic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres. A rhodium-catalyzed carboxylation with CO₂ has also been reported for analogous methoxycarbonyl-substituted boronic acids, yielding esters in ~62% efficiency . Key optimizations include:

- Temperature : Maintain 80–100°C for efficient coupling.

- Solvent : Use polar aprotic solvents (e.g., 1,4-dioxane) with aqueous bases (e.g., Na₂CO₃) to stabilize the boronic acid.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients removes unreacted boronic acid precursors.

Q. How should researchers characterize the crystal structure of this compound to confirm its purity and polymorphic forms?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELXT for structure solution and SHELXL for refinement, which are robust for small-molecule crystallography . Steps include:

- Data Collection : Employ Bruker APEX2 diffractometers with Mo-Kα radiation.

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., O–H⋯O networks) to distinguish polymorphs, as seen in (naphthalen-1-yl)boronic acid studies .

- Validation : Cross-check with PLATON or OLEX2 for symmetry and twinning analysis .

Advanced Research Questions

Q. How does the methoxycarbonyl substituent influence the reactivity of this boronic acid in cross-coupling reactions compared to unsubstituted analogs?

- Methodological Answer : The electron-withdrawing methoxycarbonyl group reduces electron density at the boron center, potentially slowing transmetallation in Suzuki-Miyaura reactions. To mitigate this:

- Catalyst Choice : Use electron-rich Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligands) to enhance oxidative addition.

- Base Optimization : Stronger bases (e.g., Cs₂CO₃) improve deprotonation of the boronic acid, as demonstrated in anthracene derivative syntheses .

- Steric Effects : The naphthalene backbone may necessitate longer reaction times (24–48 hrs) for complete conversion.

Q. How can researchers resolve contradictions in crystallographic data arising from polymorphic variations or disordered structures?

- Methodological Answer :

- Polymorph Identification : Compare unit cell parameters and hydrogen-bonding motifs with known structures (e.g., CCDC 1497346/1497347) .

- Disorder Modeling : Use SHELXL’s PART and SUMP instructions to refine disordered regions, applying restraints to bond lengths and angles .

- Validation Metrics : Ensure R-factor convergence (<5%) and check ADDSYM in PLATON for missed symmetry .

Q. What strategies are effective for analyzing the thermal stability and decomposition pathways of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂ to identify decomposition onset temperatures.

- Differential Scanning Calorimetry (DSC) : Detect phase transitions (e.g., melting or crystallization) and compare with anthracene-based boronic acids, which show stability up to 300°C .

- Mass Spectrometry : Couple with TGA to identify volatile decomposition products (e.g., CO₂ release from methoxycarbonyl groups).

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts for this compound?

- Methodological Answer :

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict shifts and compare with experimental ¹H/¹³C NMR data .

- Solvent Effects : Account for deuterated solvent interactions (e.g., MeOD vs. CDCl₃) that may shift peaks by 0.1–0.3 ppm.

- Impurity Check : Use HSQC/HMBC to confirm peak assignments and rule out byproducts from incomplete esterification.

Q. What experimental approaches can reconcile low yields in carboxylation reactions involving this boronic acid?

- Methodological Answer :

- Catalyst Screening : Test Rh(I) complexes (e.g., [Rh(nbd)₂]BF₄) with bidentate ligands (e.g., BINAP) to improve CO₂ insertion efficiency .

- Pressure Optimization : Conduct reactions under controlled CO₂ pressure (1–5 atm) to favor carboxylate formation.

- Acidic Workup : Use HCl to protonate intermediates and stabilize the methoxycarbonyl group during purification.

Methodological Best Practices

Q. What precautions are necessary when handling this compound to prevent protodeboronation or ester hydrolysis?

- Methodological Answer :

- Storage : Keep under anhydrous conditions at –20°C to minimize hydrolysis of the boronic acid and methoxycarbonyl groups.

- Reaction Solvents : Pre-dry solvents (e.g., molecular sieves for THF) and degas to avoid oxidative deboronation.

- pH Control : Maintain neutral to slightly basic conditions (pH 7–9) during reactions to stabilize the boronate anion.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。